molecular formula C19H19NO B13738667 Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- CAS No. 102489-44-1

Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-

Cat. No.: B13738667
CAS No.: 102489-44-1
M. Wt: 277.4 g/mol
InChI Key: FZUDWKDGMVBWFD-UHFFFAOYSA-N
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Description

Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetophenone moiety attached to a tetrahydropyridine ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method allows for the formation of the acetophenone derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aromatic structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102489-44-1

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]ethanone

InChI

InChI=1S/C19H19NO/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-11H,12-14H2,1H3

InChI Key

FZUDWKDGMVBWFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

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